Hepatoprotective Activity of the Target Compound vs. Co-Isolated Flavonoids from Cleome droserifolia
In the original isolation study, the methanol fraction of Cleome droserifolia containing 3'-methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside demonstrated efficient hepatoprotective effects against CCl₄-induced liver injury in rats, as evaluated through biochemical parameters and histopathology [1]. While specific quantitative activity data for the pure compound were not reported, its presence in the active fraction—alongside the previously unreported megastigmane norterpene (6S,9R)-roseoside—indicates its contribution to the observed hepatoprotective activity. In contrast, other flavonoids isolated from the same plant (5,3'-dihydroxy-3,6,7,4',5'-pentamethoxyflavone, 5'-hydroxy-3,6,7,3',4',5'-hexamethoxyflavone, and luteolin) were obtained from the CHCl₃ fraction, which may exhibit different activity profiles [1]. This differential fractionation suggests that the target compound, as a constituent of the active methanol fraction, is a relevant component for hepatoprotection studies.
| Evidence Dimension | Hepatoprotective activity (qualitative) |
|---|---|
| Target Compound Data | Present in active methanol fraction that showed efficient hepatoprotective effect |
| Comparator Or Baseline | Other flavonoids (e.g., luteolin) isolated from CHCl₃ fraction; activity not directly compared |
| Quantified Difference | Not quantified; fraction-based inference only |
| Conditions | In vivo rat model of CCl₄-induced liver injury |
Why This Matters
This provides the original isolation context linking the compound to a hepatoprotective plant fraction, establishing a baseline for its bioactivity potential relative to co-occurring flavonoids.
- [1] Abdel-Kader, M. S., Alqasoumi, S. I., & Al-Taweel, A. M. (2009). Hepatoprotective constituents from Cleome droserifolia. Chemical and Pharmaceutical Bulletin, 57(6), 620-624. View Source
